Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminomethyl-5-methyl-4-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine-substituted oxazoles.
Scientific Research Applications
Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-5-methyloxazole: Similar in structure but lacks the carboxylate group.
Methyl 2-(aminomethyl)-oxazole-4-carboxylate: Similar but without the methyl group on the oxazole ring.
5-Methyl-2-oxazolecarboxylic acid: Lacks the aminomethyl group.
Uniqueness
Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate is unique due to the presence of both the aminomethyl and carboxylate groups on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H10N2O3
- Molecular Weight : 158.17 g/mol
- CAS Number : Not specified in the search results.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to function as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and apoptosis. Its structural features allow it to bind effectively to active sites of target proteins, leading to altered cellular responses.
Antiproliferative Effects
Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds with the oxazole ring structure demonstrate IC50 values ranging from nanomolar to micromolar concentrations against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | HeLa | 100 |
Compound B | HepG2 | 250 |
Compound C | A549 | 150 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent, although specific MIC data for this compound were not detailed in the available literature.
Case Studies
- Anticancer Activity : A study involving a series of oxazole derivatives showed that modifications at various positions on the oxazole ring significantly influenced antiproliferative activity. The most potent derivatives exhibited IC50 values in the low nanomolar range against several cancer cell lines, suggesting a strong potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of related compounds using standard methods against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed promising antibacterial effects, warranting further investigation into their mechanisms and therapeutic potential .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3,8H2,1-2H3 |
InChI Key |
IWAWQBGFWVVEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)CN)C(=O)OC |
Origin of Product |
United States |
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